molecular formula C11H14ClF2N3 B3865207 1-{5-[chloro(difluoro)methyl]-2-pyridinyl}-4-methylpiperazine

1-{5-[chloro(difluoro)methyl]-2-pyridinyl}-4-methylpiperazine

Cat. No. B3865207
M. Wt: 261.70 g/mol
InChI Key: OLTMOEPDBFQEIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{5-[chloro(difluoro)methyl]-2-pyridinyl}-4-methylpiperazine, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

1-{5-[chloro(difluoro)methyl]-2-pyridinyl}-4-methylpiperazine is a potent inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. JNK is a member of the mitogen-activated protein kinase (MAPK) family that plays a critical role in the regulation of cell survival, proliferation, and differentiation. Activation of JNK has been implicated in the pathogenesis of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. By inhibiting JNK, 1-{5-[chloro(difluoro)methyl]-2-pyridinyl}-4-methylpiperazine can prevent the activation of downstream signaling pathways that contribute to neuronal degeneration and cell death.
Biochemical and Physiological Effects:
1-{5-[chloro(difluoro)methyl]-2-pyridinyl}-4-methylpiperazine has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its neuroprotective effects, 1-{5-[chloro(difluoro)methyl]-2-pyridinyl}-4-methylpiperazine has been shown to reduce inflammation and oxidative stress, two processes that are known to contribute to the pathogenesis of neurological disorders. 1-{5-[chloro(difluoro)methyl]-2-pyridinyl}-4-methylpiperazine has also been shown to improve mitochondrial function, which is critical for the proper functioning of neurons.

Advantages and Limitations for Lab Experiments

1-{5-[chloro(difluoro)methyl]-2-pyridinyl}-4-methylpiperazine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a useful tool for studying the JNK signaling pathway in vitro. However, 1-{5-[chloro(difluoro)methyl]-2-pyridinyl}-4-methylpiperazine has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain experimental settings. In addition, 1-{5-[chloro(difluoro)methyl]-2-pyridinyl}-4-methylpiperazine has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the study of 1-{5-[chloro(difluoro)methyl]-2-pyridinyl}-4-methylpiperazine. One area of research is the development of more potent and selective JNK inhibitors that can be used as therapeutic agents for neurological disorders. Another area of research is the investigation of the potential of 1-{5-[chloro(difluoro)methyl]-2-pyridinyl}-4-methylpiperazine as a treatment for other diseases, such as cancer and autoimmune disorders. Finally, the development of new delivery methods for 1-{5-[chloro(difluoro)methyl]-2-pyridinyl}-4-methylpiperazine, such as nanoparticles and liposomes, may improve its efficacy and bioavailability in vivo.

Scientific Research Applications

1-{5-[chloro(difluoro)methyl]-2-pyridinyl}-4-methylpiperazine has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. In preclinical studies, 1-{5-[chloro(difluoro)methyl]-2-pyridinyl}-4-methylpiperazine has been shown to protect neurons from degeneration and improve their survival under conditions of stress.

properties

IUPAC Name

1-[5-[chloro(difluoro)methyl]pyridin-2-yl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClF2N3/c1-16-4-6-17(7-5-16)10-3-2-9(8-15-10)11(12,13)14/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTMOEPDBFQEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{5-[Chloro(difluoro)methyl]-2-pyridinyl}-4-methylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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